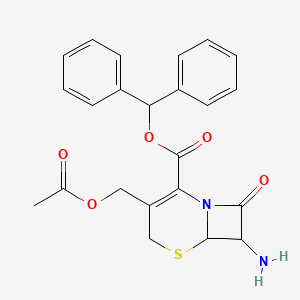

7-AminocephalosporanicAcidDiphenylmethylEster

Description

Acide 7-aminocephalosporanique ester diphénylméthylique : est un dérivé de l’acide 7-aminocephalosporanique, un intermédiaire essentiel dans la synthèse des antibiotiques de la famille des céphalosporines. Les céphalosporines constituent un large groupe d’antibiotiques bêta-lactamines largement utilisés pour traiter les infections bactériennes. La modification par l’ester diphénylméthylique améliore la stabilité et la solubilité du composé, ce qui en fait un intermédiaire précieux dans la synthèse pharmaceutique .

Propriétés

IUPAC Name |

benzhydryl 3-(acetyloxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O5S/c1-14(26)29-12-17-13-31-22-18(24)21(27)25(22)19(17)23(28)30-20(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,18,20,22H,12-13,24H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYPOLUBDFBZUAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)N)SC1)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l’Acide 7-aminocephalosporanique ester diphénylméthylique implique généralement l’estérification de l’acide 7-aminocephalosporanique avec du diphénylméthanol. Cette réaction est généralement réalisée en présence d’un agent déshydratant tel que la dicyclohexylcarbodiimide (DCC) et d’un catalyseur comme la 4-diméthylaminopyridine (DMAP) dans des conditions anhydres .

Méthodes de production industrielle : La production industrielle de l’acide 7-aminocephalosporanique, précurseur de l’Acide 7-aminocephalosporanique ester diphénylméthylique, est principalement réalisée par désacylation enzymatique de la céphalosporine C. Ce processus implique l’utilisation de la céphalosporine C acylase, qui élimine sélectivement la chaîne latérale de la céphalosporine C pour produire l’acide 7-aminocephalosporanique .

Analyse Des Réactions Chimiques

Types de réactions : L’Acide 7-aminocephalosporanique ester diphénylméthylique subit diverses réactions chimiques, notamment :

Oxydation : Le groupe amino peut être oxydé pour former des dérivés nitroso ou nitro.

Réduction : Le groupe ester peut être réduit en l’alcool correspondant.

Substitution : Le groupe amino peut participer à des réactions de substitution nucléophile pour former divers dérivés.

Réactifs et conditions courants :

Oxydation : Réactifs tels que le peroxyde d’hydrogène ou l’acide nitrique dans des conditions contrôlées.

Réduction : Réactifs tels que l’hydrure de lithium et d’aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4).

Substitution : Réactifs tels que les halogénoalcanes ou les chlorures d’acyle en présence d’une base.

Principaux produits :

Oxydation : Dérivés nitroso ou nitro.

Réduction : Dérivés alcooliques.

Substitution : Divers dérivés substitués en fonction du réactif utilisé.

Applications De Recherche Scientifique

Chimie : L’Acide 7-aminocephalosporanique ester diphénylméthylique est utilisé comme intermédiaire dans la synthèse de divers antibiotiques de la famille des céphalosporines. Sa stabilité et sa solubilité en font un composé précieux pour le développement de nouveaux antibiotiques .

Biologie : En recherche biologique, ce composé est utilisé pour étudier les mécanismes de résistance aux antibiotiques et le développement de nouveaux agents antimicrobiens .

Médecine : Le composé est essentiel dans l’industrie pharmaceutique pour la production d’antibiotiques de la famille des céphalosporines, qui sont utilisés pour traiter un large éventail d’infections bactériennes .

Industrie : Dans le secteur industriel, l’Acide 7-aminocephalosporanique ester diphénylméthylique est utilisé dans la production à grande échelle d’antibiotiques, contribuant à l’approvisionnement mondial en ces médicaments essentiels .

Mécanisme D'action

Le mécanisme d’action de l’Acide 7-aminocephalosporanique ester diphénylméthylique est principalement lié à son rôle d’intermédiaire dans la synthèse d’antibiotiques de la famille des céphalosporines. Les céphalosporines agissent en inhibant la synthèse de la paroi cellulaire bactérienne. Elles se lient aux protéines de liaison à la pénicilline (PBP) et bloquent la réaction de transpeptidation, essentielle pour la réticulation des chaînes de peptidoglycanes dans la paroi cellulaire bactérienne. Cela conduit à la lyse cellulaire et à la mort des bactéries .

Comparaison Avec Des Composés Similaires

Composés similaires :

Acide 7-aminocephalosporanique : Le composé parent, utilisé comme intermédiaire dans la synthèse de diverses céphalosporines.

Céphalosporine C : Le précurseur naturel de l’acide 7-aminocephalosporanique, produit par le champignon Cephalosporium acremonium.

Céphalotine : Une céphalosporine semisynthétique dérivée de l’acide 7-aminocephalosporanique.

Unicité : L’Acide 7-aminocephalosporanique ester diphénylméthylique est unique en raison de sa modification par l’ester diphénylméthylique, qui améliore sa stabilité et sa solubilité par rapport à son composé parent, l’acide 7-aminocephalosporanique. Cela en fait un intermédiaire précieux dans la synthèse d’antibiotiques de la famille des céphalosporines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.